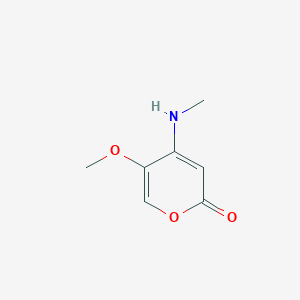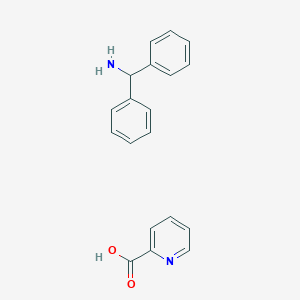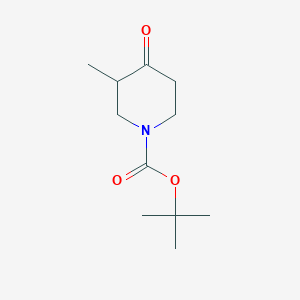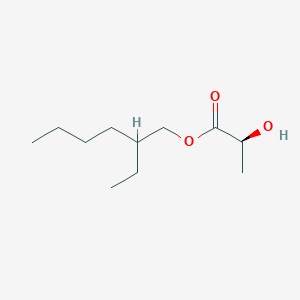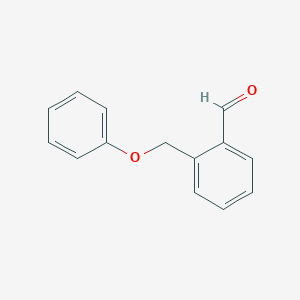
2-(苯氧基甲基)苯甲醛
描述
Synthesis Analysis
The synthesis of 2-(Phenoxymethyl)benzaldehyde and its derivatives involves various chemical methods. For instance, the photocyclization of phenolic benzaldehydes can be a stereoselective approach to creating complex structures (Coll et al., 1992). Additionally, the Diels–Alder synthesis of α-(hydroxymethyl)benzaldehydes using 4-(trialkylsilyl)oxybut-2-ynals as dienophiles highlights another pathway (Morrison & Burnell, 2001).
Molecular Structure Analysis
The molecular structure of 2-(Phenoxymethyl)benzaldehyde derivatives can be elucidated through various spectroscopic techniques. For example, studies on azo-aldehyde and its Ni(II) chelates provide insights into the crystal structure and computational analysis of these compounds (Eren et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 2-(Phenoxymethyl)benzaldehyde derivatives are diverse. For instance, palladium-catalyzed hydrodeoxygenation of 2-hydroxybenzaldehyde over a Pd(111) surface can lead to the production of phenol as an intermediate, highlighting the compound's reactivity and potential for further transformations (Verma & Kishore, 2017).
Physical Properties Analysis
The physical properties of 2-(Phenoxymethyl)benzaldehyde derivatives, such as solubility, melting point, and boiling point, can be inferred from their molecular structure and intermolecular interactions. For example, the study on 2-methoxy-benzaldehyde revealed the presence of intra- and intermolecular C–H⋯O short contacts, affecting its physical state and properties (Ribeiro-Claro, Drew, & Félix, 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 2-(Phenoxymethyl)benzaldehyde derivatives can be understood through their participation in various reactions. The reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, employing K2CO3 as a base and FeCl3 as a catalyst, showcases their ability to form 2-aryl-1,2-dihydrophthalazines, indicating their potential for creating complex organic molecules (Aljaar, Conrad, & Beifuss, 2013).
科学研究应用
MgO上的吸附和反应:通过原位FTIR光谱研究苯甲醛在MgO上的吸附和反应,揭示了克莱森-施密特缩合反应,阐明了苯甲醛如何与MgO等表面相互作用(Lichtenberger, Hargrove-Leak, & Amiridis, 2006).
钯催化的加氢脱氧:利用密度泛函理论的研究探索了苯甲醛在Pd(111)表面的转化,有助于理解催化反应并可能指导工业合成过程(Verma & Kishore, 2017).
木脂素合成中的光环化:研究酚醛苯甲醛的光环化提供了一种生产木脂素等复杂有机化合物的方法,突出了苯甲醛在合成有机化学中的作用(Coll et al., 1992).
酶催化的不对称C–C键形成:苯甲醛裂解酶在不对称合成中的研究揭示了其在创建对映体纯化合物的用途,这对制药生产至关重要(Kühl et al., 2007).
苯甲醛氧化:在射流搅拌反应器中苯甲醛氧化的研究有助于理解芳香醛的化学行为,这在燃烧和环境化学等领域至关重要(Namysl et al., 2020).
模拟酶介导的合成:使用2-羟丙基-β-环糊精聚合物作为苯甲醛介导合成的模拟酶展示了绿色化学和催化中的创新方法(Yang & Ji, 2013).
电荷转移和仿生反应动力学:研究单电子氧化过程中CuII-二酚盐络合物,产生苯甲醛,提供了对仿生催化和酶模拟的见解(Pratt & Stack, 2003).
用于合成的标记苯甲醛:开发了一种合成标记苯甲醛的方法,这在药物开发和同位素标记等领域很重要,展示了苯甲醛在合成化学中的多功能性(Boga, Alhassan, & Hesk, 2014).
催化中的选择性氧化:使用各种催化剂将苯甲醇选择性氧化为苯甲醛的研究有助于开发更高效、更环保的化学工艺(Sharma, Soni, & Dalai, 2012).
不同条件下的热行为:在气相和缩合相条件下对苯氧甲基苯基亚砜的热行为进行比较研究,提供了对这类化合物的稳定性和反应性的见解(Banks et al., 1989).
安全和危害
The safety data sheet for a related compound, 3-(Phenoxymethyl)benzaldehyde, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle with care, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
作用机制
Target of Action
It is structurally similar to phenoxymethylpenicillin, a penicillin antibiotic . Penicillin antibiotics primarily target penicillin-binding proteins (PBPs), which are critical in bacterial cell wall synthesis and maintenance, as well as cell division .
Mode of Action
Phenoxymethylpenicillin inhibits the biosynthesis of cell wall mucopeptide by binding to PBPs located inside the bacterial cell wall . This disrupts the third and last stage of bacterial cell wall synthesis .
Biochemical Pathways
Benzimidazole derivatives, which are structurally similar, have been studied for their anticancer properties . They are known to affect various biochemical pathways, but the exact pathways depend on the specific functional groups present on the benzimidazole ring .
Pharmacokinetics
Its molecular weight of 21225 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Benzaldehydes have been shown to disrupt cellular antioxidation systems, which can inhibit fungal growth .
属性
IUPAC Name |
2-(phenoxymethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWHVOIBWUNRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594645 | |
| Record name | 2-(Phenoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)benzaldehyde | |
CAS RN |
168551-49-3 | |
| Record name | 2-(Phenoxymethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B63997.png)

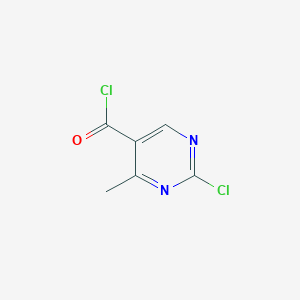

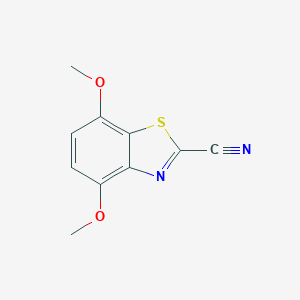

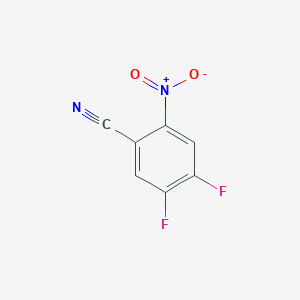
![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)
